Piperidine-1-valeric acid is a chemical compound that belongs to the class of piperidine derivatives, which are cyclic amines containing a six-membered ring with one nitrogen atom. This compound is characterized by a piperidine ring substituted with a valeric acid moiety at the 1-position. Its unique structure imparts various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Piperidine-1-valeric acid can be derived from piperidine, a common nitrogen-containing heterocycle found in many natural products and synthetic compounds. Valeric acid, a straight-chain fatty acid, is readily available from various natural sources or can be synthesized through chemical processes. The combination of these two components results in the formation of piperidine-1-valeric acid.
Piperidine-1-valeric acid is classified as an amino acid derivative due to its structural features resembling those of amino acids. It also falls under the category of piperidine derivatives, which are known for their diverse pharmacological properties, including analgesic, anxiolytic, and neuroprotective effects.
The synthesis of piperidine-1-valeric acid typically involves several steps that may include the formation of the piperidine ring followed by the introduction of the valeric acid group. Various synthetic routes have been reported in the literature, including:
The synthesis often requires careful control of reaction conditions such as temperature, pressure, and time to optimize yields and minimize by-products. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are commonly used to confirm the structure and purity of synthesized compounds .
Key molecular data include:
Piperidine-1-valeric acid can participate in various chemical reactions typical for carboxylic acids and amines:
The reactivity is influenced by the presence of functional groups within its structure, allowing for diverse chemical transformations that are useful in organic synthesis.
The mechanism of action for piperidine-1-valeric acid primarily revolves around its interaction with neurotransmitter systems. It is believed to modulate gamma-aminobutyric acid (GABA) receptors, which play a crucial role in inhibitory neurotransmission in the central nervous system.
Research indicates that derivatives of valerenic acid (related compounds) exhibit selective binding to GABA receptors, suggesting similar potential for piperidine-1-valeric acid . This mechanism underlies its possible anxiolytic and sedative properties.
Relevant data on solubility and stability under various conditions are essential for practical applications.
Piperidine-1-valeric acid has several scientific uses:
Total synthesis of piperidine-1-valeric acid derivatives employs strategic disconnections at the C-N bond (piperidine-valerate linkage) or C-C bond (within the valeric chain), with selection dictated by target complexity and stereochemical requirements.
Table 1: Hydrogenation Catalysts for Piperidine Synthesis
Catalyst | Conditions | Diastereoselectivity | Functional Group Tolerance |
---|---|---|---|
Ruthenium heterogeneous | 70°C, 50 bar H₂ | High cis selectivity | Moderate |
Nickel silicide | H₂O, 50-80°C, 20 bar H₂ | Variable | High (acid-stable groups) |
Palladium on carbon | RT, 1-5 bar H₂ | Substrate-dependent | Excellent (esters, halides) |
Chemoenzymatic synthesis addresses challenges in stereoselective construction of piperidine-1-valeric acid derivatives, particularly for generating enantioenriched piperidine intermediates or chiral valeric acid side chains.
Amino Acid Hydroxylases: Fe(II)/α-ketoglutarate-dependent dioxygenases (e.g., GriE) catalyze regioselective and stereospecific C–H hydroxylation of amino acid precursors. GriE hydroxylates leucine derivatives at the δ-position with complete diastereocontrol (>95% de), producing chiral intermediates convertible to 4-substituted piperidine carboxylic acids [2]. Gram-scale reactions in lysate (50 mM substrate concentration) demonstrate scalability for piperidine precursor synthesis. Subsequent transformations involve cyclization via reductive amination or lactam formation, establishing stereocenters adjacent to the valeric acid attachment point [2].
L-Pipecolic Acid Biocatalysis: L-Pipecolic acid serves as a chiral building block for valeric acid-functionalized piperidines. Whole-cell biocatalysts expressing lysine cyclodeaminase convert L-lysine to L-pipecolic acid with high enantiomeric excess (ee >98%) [8]. Alternatively, immobilized transaminases enable kinetic resolution of racemic pipecolic acid, providing access to both enantiomers. Chemoenzymatic cascades integrate these steps; for example, enzymatic hydroxylation of L-pipecolic acid at C5 followed by chemical elongation via Arndt-Eistert homologation yields chiral 5-(piperidin-1-yl)pentanoic acid derivatives with preserved stereochemistry [8].
Ketoreductase Applications: Chiral valeric acid side chains are accessible via ketoreductase-catalyzed reductions. β-Keto esters undergo enantioselective reduction (ee 90-99%) using KRED-101 or KRED-122 enzymes, producing 5-hydroxyvalerate intermediates. Mitsunobu inversion or activation enables piperidine coupling, establishing chiral centers within the valeric acid spacer [8].
SAR investigations reveal that piperidine ring substitutions profoundly influence target engagement, membrane permeability, and metabolic stability of piperidine-1-valeric acid derivatives.
C4-Hydroxylation: Hydroxyl groups at C4 significantly modulate MenA inhibition (IC₅₀ = 8-10 μM) by forming hydrogen bonds with Asp114 in the MenA active site, as confirmed through molecular docking studies [3].
Ring Constraint Strategies:
Piperidine-Containing Bicycles: Octahydrocyclopenta[c]pyrrolo derivatives enforce a trans-decalin geometry, enhancing µ-opioid receptor potency by positioning the valeric acid chain optimally for receptor docking [7].
Bioisosteric Piperidine Replacements:
Table 2: Impact of Piperidine Modifications on Bioactivity
Modification | Biological Target | Effect on Activity | Proposed Structural Basis |
---|---|---|---|
2-Methyl substitution | CCR5 receptor | IC₅₀ improved to 13-22 μM | Conformational restraint favoring equatorial chain |
3-Fluoro substitution | MenA enzyme | Metabolic stability ↑ 200% | Reduced N-dealkylation rate |
4-Hydroxy substitution | MenA enzyme | IC₅₀ = 8-10 μM (synergy with ETC inhibitors) | H-bond with Asp114 |
Spirofusion at C4 | Dopamine D3 receptor | Selectivity vs D2 ↑ 50-fold | Pre-organized bioactive conformation |
Piperidine → Piperazine | Multiple targets | Solubility ↑, BBB penetration ↓ | Increased polarity, P-gp recognition |
Valeric acid carboxylate group manipulation and chain modifications serve as key strategies for optimizing potency, pharmacokinetics, and target specificity.
Benzyl Esters: Prodrug esters mask the carboxylic acid, improving oral bioavailability (F = 45-65% in rodents) through passive diffusion. Intracellular esterases mediate hydrolysis, releasing the active acid within target tissues [3].
Bioisosteric Carboxylate Replacements:
Sulfonamides: Direct sulfonamide replacement (piperidine-1-pentanesulfonamide) improves renal clearance profiles and mitigates glucuronidation-mediated clearance, extending plasma half-life (t₁/₂ = 8-12 hours in primates) [8].
Chain Length and Branching Effects:
ω-Amino Derivatives: Terminal amine installation (e.g., 5-(piperidin-1-yl)pentan-1-amine) enables conjugation with fluorescent probes or cytotoxic payloads, facilitating targeted drug delivery systems [8].
Peptide Conjugates: Incorporation of piperidine-1-valeric acid into peptide backbones modifies secondary structure. Replacing proline with (R)-pipecolic acid in tripeptides induces stable type VI β-turn conformations, enhancing somatostatin receptor subtype-4 affinity [8]. Similarly, cyclic peptides incorporating piperidine-1-valeric acid as a linker show improved proteolytic stability (t₁/₂ > 6 hours in plasma) while maintaining nanomolar opioid agonism [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7